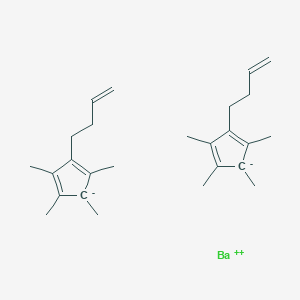![molecular formula C18H20BrFO B14205383 4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl CAS No. 845526-26-3](/img/structure/B14205383.png)
4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromohexyl group and a fluoro group attached to the biphenyl core. It is commonly used as an intermediate in organic synthesis and has applications in various fields including materials science and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 4’-fluoro-1,1’-biphenyl and 6-bromohexanol.
Reaction: The 6-bromohexanol is reacted with a base such as sodium hydride to form the corresponding alkoxide.
Coupling: The alkoxide is then reacted with 4’-fluoro-1,1’-biphenyl under suitable conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl may involve optimized reaction conditions such as:
Catalysts: Use of phase transfer catalysts to enhance the reaction rate.
Solvents: Selection of appropriate solvents like dimethyl sulfoxide or tetrahydrofuran to improve yield.
Temperature Control: Maintaining specific temperature ranges to ensure the stability of intermediates and the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The bromohexyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro group may enhance the compound’s stability and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(6-Bromohexyl)oxy]-1,1’-biphenyl
- 4-[(6-Chlorohexyl)oxy]-4’-fluoro-1,1’-biphenyl
- 4-[(6-Bromohexyl)oxy]-4’-methyl-1,1’-biphenyl
Uniqueness
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl is unique due to the presence of both a bromohexyl group and a fluoro group, which confer distinct chemical properties such as increased reactivity and stability. This combination makes it a valuable intermediate in the synthesis of various organic compounds and materials.
Propriétés
Numéro CAS |
845526-26-3 |
|---|---|
Formule moléculaire |
C18H20BrFO |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
1-(6-bromohexoxy)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C18H20BrFO/c19-13-3-1-2-4-14-21-18-11-7-16(8-12-18)15-5-9-17(20)10-6-15/h5-12H,1-4,13-14H2 |
Clé InChI |
WNGGPQFYXMPRNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)F)OCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



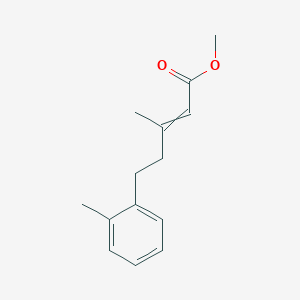
oxophosphanium](/img/structure/B14205320.png)
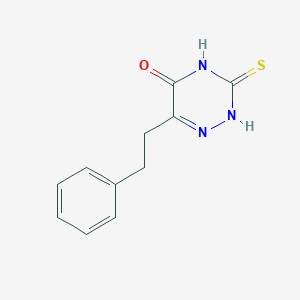
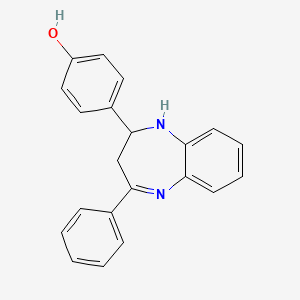
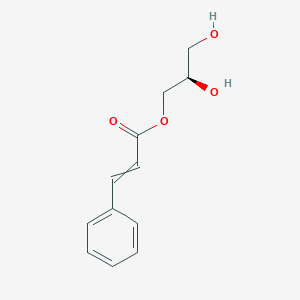
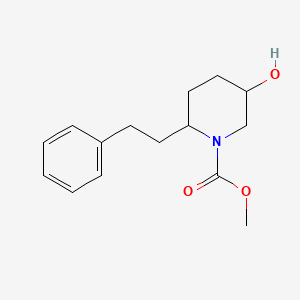
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
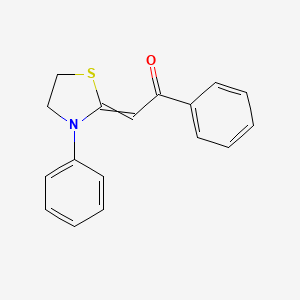
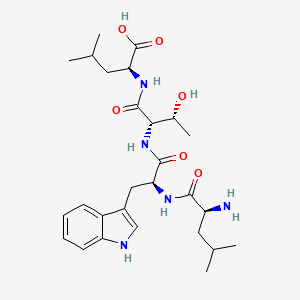
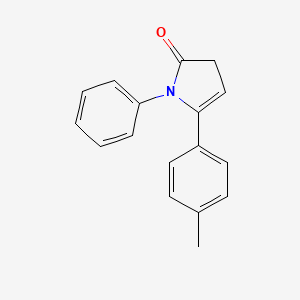
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
